molecular formula C20H16ClNO2 B5812800 N-(4'-chloro-4-biphenylyl)-2-methoxybenzamide

N-(4'-chloro-4-biphenylyl)-2-methoxybenzamide

Cat. No. B5812800
M. Wt: 337.8 g/mol
InChI Key: ITWZFSJIUSHDFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4'-chloro-4-biphenylyl)-2-methoxybenzamide, commonly known as CBM-2, is a synthetic compound that has shown potential in various scientific research studies. CBM-2 is a member of the benzamide class of compounds and has a molecular weight of 319.78 g/mol.

Mechanism of Action

The exact mechanism of action of CBM-2 is not fully understood. However, it has been suggested that CBM-2 may exert its effects by inhibiting various signaling pathways, including the PI3K/Akt and NF-κB pathways. Additionally, CBM-2 has been shown to inhibit the activity of enzymes involved in the production of reactive oxygen species, which may contribute to its anti-inflammatory and neuroprotective effects.
Biochemical and Physiological Effects:
CBM-2 has been shown to have various biochemical and physiological effects. In cancer research, CBM-2 has been shown to inhibit the proliferation of cancer cells and induce apoptosis. Additionally, CBM-2 has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activity of enzymes involved in the production of reactive oxygen species. In neurodegenerative disorder research, CBM-2 has been studied for its potential in reducing oxidative stress and inflammation, which are key factors in the development of these disorders.

Advantages and Limitations for Lab Experiments

CBM-2 has several advantages for lab experiments, including its synthetic accessibility and low toxicity. However, there are also some limitations to working with CBM-2, including its limited solubility in water and its potential for non-specific binding to proteins.

Future Directions

There are several future directions for research on CBM-2. One potential direction is to investigate the use of CBM-2 in combination with other compounds for the treatment of cancer and other diseases. Additionally, further studies are needed to fully understand the mechanism of action of CBM-2 and to identify potential targets for its therapeutic use. Finally, more research is needed to determine the safety and efficacy of CBM-2 in animal models and clinical trials.

Synthesis Methods

CBM-2 can be synthesized through a multistep process involving the reaction of 2-methoxybenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 4'-chloro-4-biphenylamine. The final step involves the reaction of the resulting amide with sodium hydride in dimethylformamide.

Scientific Research Applications

CBM-2 has been studied extensively for its potential in treating various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, CBM-2 has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. Additionally, CBM-2 has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In neurodegenerative disorder research, CBM-2 has been studied for its potential in reducing oxidative stress and inflammation, which are key factors in the development of these disorders.

properties

IUPAC Name

N-[4-(4-chlorophenyl)phenyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClNO2/c1-24-19-5-3-2-4-18(19)20(23)22-17-12-8-15(9-13-17)14-6-10-16(21)11-7-14/h2-13H,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITWZFSJIUSHDFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4'-chlorobiphenyl-4-yl)-2-methoxybenzamide

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